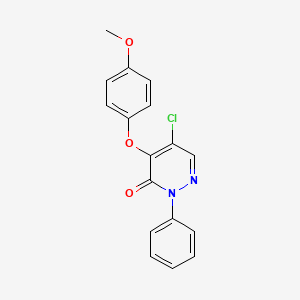
5-chloro-4-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-chloro-4-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone” is a chemical compound . It is used in industrial and scientific research .
Synthesis Analysis
The synthesis of similar compounds involves catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis
The chemical reactions involving similar compounds include Boron-Heck arylation and Suzuki-Miyaura reaction . Protodeboronation of alkyl boronic esters is also a common reaction .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
5-Chloro-4-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone serves as a precursor in the synthesis of various heterocyclic compounds, demonstrating potential biological activity. Research into the reaction of related compounds with antipyrin and hydrazines has led to the development of pyridazinone derivatives, showing antimicrobial and antifungal activities. These findings indicate its utility in designing compounds with expected biological activities, highlighting its significance in pharmaceutical chemistry (G. H. Sayed et al., 2003).
Large Scale Synthesis
The compound also plays a crucial role in the large-scale synthesis of structurally similar compounds, such as 3-chloro-5-methoxypyridazine. Developed methodologies rely on its structural framework to achieve selective displacement and hydrogenation steps, leading to the target compound with superior yields. This demonstrates its importance in chemical synthesis, providing a practical approach for large-scale production (R. Bryant et al., 1995).
Chromatographic Determination
In analytical chemistry, derivatives of 5-chloro-4-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone are used in chromatographic methods to determine the content of pyrazon in technical products. The specificity of these methods allows for the precise evaluation of pyrazon and its impurities, showcasing its role in ensuring the quality and safety of herbicide formulations (P. Výboh et al., 1974).
Herbicide Action Mechanism
The compound's derivatives have been studied for their mechanism of action as herbicides. Research into substituted pyridazinone compounds has revealed their role in inhibiting photosynthesis and the Hill reaction in plants, contributing to their phytotoxicity. This insight is critical for the development of more effective and selective herbicidal agents, illustrating the compound's application in agricultural chemistry (J. L. Hilton et al., 1969).
Vasodilator and Beta-Blocking Activities
Studies on novel pyridazinone derivatives with phenoxypropanolamine moieties have explored their potential dual activities as hypotensive agents and beta-blockers. This research has identified derivatives showing promising vasodilator and beta-blocking activities, indicating the compound's significance in developing new cardiovascular drugs (T. Seki et al., 1996).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-chloro-4-(4-methoxyphenoxy)-2-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-22-13-7-9-14(10-8-13)23-16-15(18)11-19-20(17(16)21)12-5-3-2-4-6-12/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMJYZVKNAEVQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=NN(C2=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-4-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Isopropyl 2-(1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2890371.png)
![N-(3,5-dimethylphenyl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2890372.png)
![4-(2,5-Dioxopyrrolidin-1-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2890373.png)
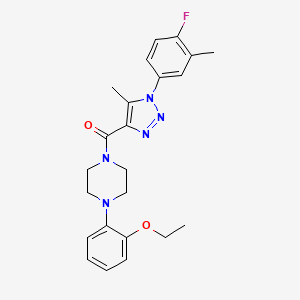

![N-benzhydryl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2890381.png)
![3-(2-Chlorophenyl)-5-{2-[3-(methylsulfanyl)anilino]vinyl}-4-isoxazolecarbonitrile](/img/structure/B2890382.png)
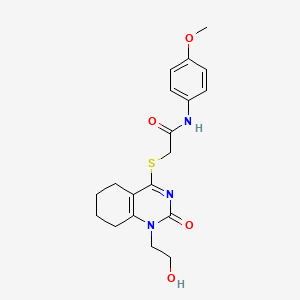
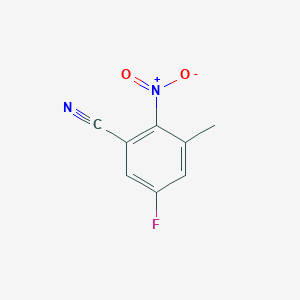
![2-Chloro-5-[(2-methylpiperidin-1-yl)sulfonyl]-4-(trifluoromethyl)pyridine](/img/structure/B2890387.png)
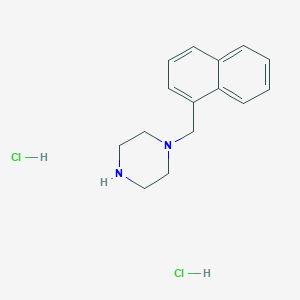
![2-chloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2890389.png)
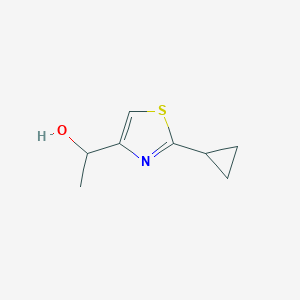
![3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid](/img/structure/B2890392.png)